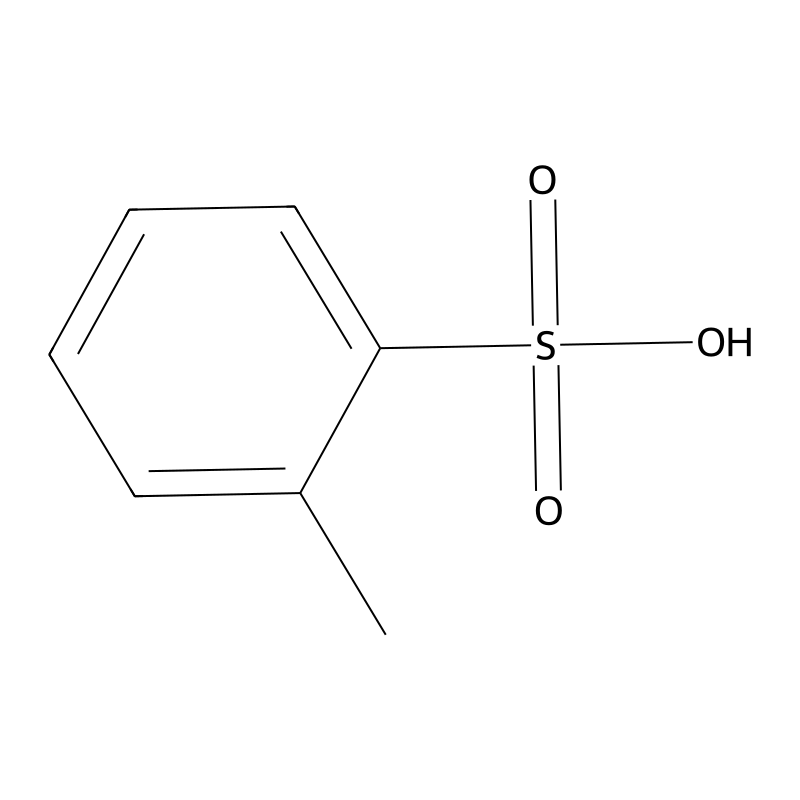

2-Methylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solubility Studies

2-Methylbenzenesulfonic acid dihydrate has been used as a reagent in studies investigating the solubility of other sulfonic acids []. Its acidic nature and water solubility make it a suitable medium for studying the behavior of other similar compounds.

Diagnostic Agent Research

The hydrate form of 2-Methylbenzenesulfonic acid (2MBSA) has shown potential as a diagnostic agent. Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity []. This interaction is believed to be due to hydrogen bonding between 2MBSA and specific amino acid residues in the receptor. Further research is needed to validate its effectiveness as a diagnostic tool.

Drug Target Exploration

There is some preliminary investigation into the potential of 2-Methylbenzenesulfonic acid as a drug target for metabolic disorders like obesity and type II diabetes mellitus []. However, more research is required to understand the mechanisms involved and its potential therapeutic applications.

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the molecular formula C₇H₈O₃S. It is a derivative of benzenesulfonic acid, characterized by the presence of a methyl group at the ortho position relative to the sulfonic acid group. This compound is a colorless to yellow liquid that is soluble in water and has a density of approximately 1.3692 g/cm³ . It is commonly used as a strong acid catalyst in various

- Alkylation Reactions: It can react with alkyl halides to form sulfonate esters or ethers, which are intermediates in organic synthesis .

- Esterification: This compound can react with alcohols to produce sulfonate esters, which are useful in various applications, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions when 2-methylbenzenesulfonic acid is used as a leaving group.

Several methods are available for synthesizing 2-methylbenzenesulfonic acid:

- Sulfonation of Toluene: The most common method involves the sulfonation of toluene using sulfur trioxide or chlorosulfonic acid under controlled conditions. This reaction yields a mixture of ortho and para products, from which 2-methylbenzenesulfonic acid can be isolated through distillation or crystallization .

- Direct Sulfonation: Another method involves direct reaction of toluene with sulfuric acid at elevated temperatures, which also produces the desired sulfonic acid.

2-Methylbenzenesulfonic acid has several applications across different industries:

- Catalyst in Organic Synthesis: It is widely used as a catalyst in esterification and other organic reactions due to its strong acidic nature.

- Surfactant Production: This compound serves as an intermediate in the production of surfactants and detergents.

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds where sulfonate groups enhance solubility and bioactivity.

Several compounds share structural similarities with 2-methylbenzenesulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₆O₃S | Parent compound; lacks methyl substitution |

| p-Toluenesulfonic Acid | C₇H₈O₃S | Methyl group at para position; different reactivity |

| 4-Aminobenzenesulfonic Acid | C₇H₈N₂O₃S | Contains amino group; used in dye synthesis |

| Benzene Sulfamic Acid | C₆H₇NO₃S | Contains an amine; used in various chemical processes |

Each of these compounds exhibits unique properties that influence their reactivity and applications. For instance, p-toluenesulfonic acid is often preferred for certain reactions due to its different sterics and electronics compared to 2-methylbenzenesulfonic acid.

The history of 2-methylbenzenesulfonic acid is deeply intertwined with the broader development of aromatic sulfonation chemistry. While specific historical records regarding 2-methylbenzenesulfonic acid are somewhat limited, the foundation for understanding this compound was established in the 19th century. The parent compound, benzenesulfonic acid, was first obtained by E. Mitscherlich in 1834 through the reaction of benzene with fuming sulfuric acid. This discovery marked the beginning of aromatic sulfonation chemistry, which has since been described as "one of the most important reactions in industrial organic chemistry".

The development of sulfonation techniques throughout the 19th and 20th centuries eventually led to the synthesis and characterization of various substituted benzenesulfonic acids, including 2-methylbenzenesulfonic acid. The compound gained recognition for its applications in organic synthesis, particularly as a catalyst in various reactions. Modern analytical techniques have significantly enhanced our understanding of its structural properties and reactivity profile, allowing researchers to exploit its full potential in various chemical applications.

Significance in Organic Chemistry Literature

2-Methylbenzenesulfonic acid holds considerable importance in organic chemistry literature due to its versatile applications as a reagent and catalyst. As a strong organic acid, it facilitates numerous organic transformations, particularly those requiring acidic conditions. Its significance can be examined through several key aspects:

Catalytic Applications

The compound functions as an efficient catalyst in various organic reactions, particularly in esterification and etherification processes. Its strong acidic nature enables it to activate substrates for nucleophilic attacks, enhancing reaction rates and yields. The ortho positioning of the methyl group relative to the sulfonic acid moiety creates unique steric and electronic effects that differentiate its catalytic behavior from other toluenesulfonic acid isomers.

Synthetic Utility

In pharmaceutical synthesis, 2-methylbenzenesulfonic acid serves as a valuable intermediate for producing various active pharmaceutical ingredients (APIs). Its ability to participate in diverse reactions makes it a versatile building block in constructing complex molecular frameworks. Moreover, its derivatives play crucial roles in the synthesis of dyes, pigments, and other industrially significant compounds.

Comparative Analysis with p-Toluenesulfonic Acid

While p-toluenesulfonic acid (PTSA) has received more extensive attention in the literature, 2-methylbenzenesulfonic acid offers unique properties due to its different structural arrangement. Unlike PTSA, which has the sulfonic acid group at the para position relative to the methyl group, 2-methylbenzenesulfonic acid features an ortho arrangement, leading to distinct reactivity patterns. This positioning affects both its physical properties and chemical behavior, making it particularly suited for specific applications where PTSA might be less effective.

Nomenclature and Structural Classification in Academia

Systematic Nomenclature

2-Methylbenzenesulfonic acid follows the IUPAC naming convention, where the prefix "2-methyl" indicates the position of the methyl group on the benzene ring relative to the sulfonic acid group. This systematic approach ensures clarity in scientific communication and prevents confusion with other isomers.

Alternative Nomenclatures

The compound is known by several alternative names in the scientific literature:

- o-Toluenesulfonic acid

- Toluene-2-sulfonic acid

- o-Methylbenzenesulfonic acid

- Benzenesulfonic acid, 2-methyl-

Each name emphasizes different structural aspects of the molecule, with "o-" and "2-" prefixes both indicating the ortho positioning of substituents.

Chemical Classification

2-Methylbenzenesulfonic acid is classified as:

- An organosulfur compound

- A sulfonic acid derivative

- An aromatic sulfonic acid

- A substituted benzenesulfonic acid

The molecule consists of a benzene ring with a methyl group and a sulfonic acid group (–SO₃H) attached at adjacent positions (ortho). This structural arrangement gives rise to its unique chemical properties.

Structural Representation

The compound has the molecular formula C₇H₈O₃S and a molecular weight of 172.2 g/mol. Its structure can be represented using various notation systems:

- InChI: InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

- SMILES: S(=O)(=O)(O)C1=C(C)C=CC=C1 or O=S(=O)(O)C=1C=CC=CC1C

Position within Sulfonic Acid Research Domain

Relationship to Parent Compounds

2-Methylbenzenesulfonic acid belongs to the broader family of sulfonic acids, which are characterized by the general formula R-SO₃H. Sulfonic acids can be thought of as derivatives of sulfuric acid (H₂SO₄) where one hydroxyl group is replaced by an organic substituent. Within this family, 2-methylbenzenesulfonic acid is specifically a member of the aromatic sulfonic acids, where the R group is aromatic.

The compound is directly related to:

- Benzenesulfonic acid (the parent compound without the methyl group)

- Toluenesulfonic acid isomers (with the methyl group at different positions)

Comparative Analysis with Related Sulfonic Acids

Table 1 presents a comparison of 2-methylbenzenesulfonic acid with related sulfonic acids, highlighting the distinctive features that position it uniquely within this chemical family.

Unique Position Based on Structural Features

The ortho positioning of the methyl group relative to the sulfonic acid group in 2-methylbenzenesulfonic acid creates unique steric and electronic effects not present in its isomers. These effects influence:

- Reactivity patterns in organic synthesis

- Acid strength and dissociation behavior in solution

- Interaction with substrates during catalysis

- Solubility and physical properties

This positioning explains why 2-methylbenzenesulfonic acid occupies a distinct niche within the sulfonic acid research domain, offering properties and applications that complement rather than duplicate those of its more widely studied isomers.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

Benzenesulfonic acid, 2-methyl-: ACTIVE